DL-VALINE (1-13C)
Description
Rationale for Site-Specific Carbon-13 Isotopic Labeling in Research Methodologies
The strategic placement of a carbon-13 (¹³C) isotope at a specific atomic position within a molecule, known as site-specific or position-specific labeling, offers a higher level of precision in metabolic studies. nih.govsigmaaldrich.com This approach provides more detailed information than uniformly labeling a molecule, where all carbon atoms are replaced with ¹³C. nih.gov The rationale behind this targeted approach is to trace the fate of a particular carbon atom through a series of biochemical reactions. nih.govshimadzu.com
For instance, by using a substrate with a ¹³C label at the first carbon position, researchers can distinguish between different metabolic routes it may take. shimadzu.com The position of the label in the resulting products can reveal which enzymatic pathways were active. This level of detail is critical for resolving complex and interconnected metabolic networks, such as the central carbon metabolism involving glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.comresearchgate.net
Analytical techniques like mass spectrometry and NMR spectroscopy are adept at detecting not only the presence of the ¹³C isotope but also its specific location within a molecule. nih.gov This capability allows for a more accurate and refined mapping of metabolic fluxes and the identification of active or dormant pathways under various physiological or pathological conditions. nih.govnih.gov The enhanced precision afforded by site-specific labeling is invaluable for understanding the nuanced regulation of metabolism and for identifying specific enzymatic reactions that could be targets for therapeutic intervention. nih.govnih.gov
Contextualizing DL-Valine (1-13C) as a Foundational Research Probe
DL-Valine (1-¹³C) serves as a prime example of a site-specifically labeled compound that acts as a foundational research probe in biochemical investigations. Valine is an essential branched-chain amino acid (BCAA), meaning the human body cannot synthesize it, and it must be obtained from the diet. nih.gov It plays a crucial role in protein synthesis and is deeply involved in energy and muscle metabolism. nih.gov
By introducing a carbon-13 isotope at the first carbon position (the carboxyl group) of the valine molecule, researchers create DL-Valine (1-¹³C). This specific labeling allows scientists to meticulously track the metabolic fate of the valine molecule. chemsrc.commedchemexpress.com For example, the release of the ¹³C label as ¹³CO₂ in breath tests can provide a measure of whole-body valine oxidation. researchgate.net
This labeled amino acid is particularly useful in metabolic flux analysis (MFA) to study protein metabolism in various conditions, including diseases like cancer and end-stage kidney disease. nih.govclinicaltrials.eu The precise location of the label enables researchers to follow the valine carbon backbone as it is incorporated into new proteins or catabolized for energy. researchgate.netresearchgate.net The data obtained from using DL-Valine (1-¹³C) and other isotopically labeled amino acids are instrumental in building comprehensive models of cellular metabolism, ultimately advancing our understanding of health and disease. nih.govckisotopes.com
Data Tables
Table 1: Physical and Chemical Properties of DL-Valine (1-¹³C)
| Property | Value |
| Chemical Formula | C₄¹³CH₁₁NO₂ |
| Melting Point | 295-297°C (sublimes) chemsrc.com |
| Flash Point | 83.0 ± 22.6 °C chemsrc.com |
| Purity | ≥98.0% chemsrc.com |
Properties
Molecular Weight |
118.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Dl Valine 1 13c
Chemical Synthesis Pathways for Site-Specific ¹³C-Labeling at Position 1
The targeted synthesis of DL-Valine (1-¹³C) primarily relies on classic organic reactions adapted for isotopic labeling. The key is to introduce the ¹³C isotope at the carboxylic acid group precursor stage. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.
The Bucherer-Bergs reaction offers an alternative pathway. This method involves the reaction of isobutyraldehyde (B47883) with ammonium (B1175870) carbonate and a ¹³C-labeled cyanide source. wikipedia.org The reaction proceeds through a hydantoin (B18101) intermediate, which is then hydrolyzed to give the final amino acid. When K¹³CN is used, the label is incorporated into the hydantoin ring structure in a position that, upon hydrolysis, becomes the carboxyl group of the resulting DL-Valine (1-¹³C). wikipedia.orgfu-berlin.de This method is also highly effective for site-specific labeling.
A comparison of these chemical synthesis approaches highlights their utility in producing specifically labeled amino acids.
Table 1: Comparison of Chemical Synthesis Pathways for DL-Valine (1-¹³C)
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
|---|---|---|
| Starting Materials | Isobutyraldehyde, Ammonia, Potassium Cyanide (¹³C-labeled) | Isobutyraldehyde, Ammonium Carbonate, Potassium Cyanide (¹³C-labeled) |
| Key Intermediate | α-Aminonitrile | Hydantoin |
| Labeling Source | K¹³CN | K¹³CN |
| Final Step | Hydrolysis of the nitrile | Hydrolysis of the hydantoin |
| Product | DL-Valine (1-¹³C) | DL-Valine (1-¹³C) |
Enzymatic and Biotechnological Routes for Isotopic Production and Resolution
Biotechnological methods, particularly microbial fermentation, present a powerful alternative for producing isotopically labeled amino acids. These routes often provide high stereochemical purity and can be scaled effectively. The general strategy involves culturing microorganisms, such as Corynebacterium glutamicum, in a medium where the primary carbon source is isotopically labeled. nih.gov For instance, by using [1-¹³C]-glucose as a substrate, the microorganisms incorporate the label into their metabolic pathways, leading to the biosynthesis of ¹³C-labeled amino acids, including L-valine. meihonglab.com The specific position of the label in the final product depends on the metabolic pathways utilized by the organism and the position of the label in the initial substrate. meihonglab.com
Microbial Preparation Techniques for Enantiomerically Pure Forms (e.g., D-Valine)
The production of enantiomerically pure labeled amino acids is critical for many applications. While microbial fermentation often directly yields the L-enantiomer, obtaining the D-enantiomer requires specific strategies.
One approach is the enzymatic resolution of a chemically synthesized racemic mixture of DL-Valine (1-¹³C). This involves using enzymes that selectively act on one enantiomer. For example, D-amino acid oxidase can be used to selectively degrade the D-enantiomer, allowing for the isolation of L-Valine (1-¹³C). Conversely, enzymes that specifically convert or modify the L-enantiomer can be used to isolate D-Valine (1-¹³C).
Another method is the direct enzymatic synthesis of D-amino acids. Specific enzymes, such as D-amino acid dehydrogenases or transaminases, can be employed to produce D-valine from a corresponding α-keto acid precursor. researchgate.net For instance, a system using D-leucine dehydrogenase can convert 2-oxo-4-methylvaleric acid into D-leucine with high yield and optical purity, and similar systems can be adapted for D-valine production. researchgate.net
Furthermore, chemical resolution methods can be applied. A racemic mixture of DL-valine can be reacted with a chiral resolving agent, such as D-2,3-dibenzoyl tartaric acid, to form diastereomeric salts. researchgate.net These salts exhibit different solubilities, allowing the salt containing D-valine to be separated by fractional crystallization. Subsequent treatment with a base releases the pure D-valine enantiomer with high optical purity. researchgate.netgoogle.com
Quality Control and Analytical Assessment of Isotopic Purity and Positional Enrichment
Following synthesis, it is imperative to verify the quality of DL-Valine (1-¹³C). The two key parameters are isotopic purity (the percentage of molecules containing the ¹³C isotope) and positional enrichment (confirmation that the label is at the C1 position). rsc.org Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical tools for this assessment. wikipedia.org
Mass Spectrometry (MS) is highly effective for determining isotopic enrichment. nih.govalmacgroup.com By analyzing the mass-to-charge ratio of the molecule, MS can distinguish between the unlabeled compound and its ¹³C-labeled counterpart. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to quantify the relative abundance of the isotopologues, providing a precise measure of isotopic purity. nih.govalmacgroup.comtandfonline.comtandfonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve isotopic peaks with high accuracy, minimizing errors from overlapping signals. almacgroup.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for determining the exact position of the isotopic label within the molecule. nih.govspringernature.com ¹³C-NMR spectroscopy provides direct information about the chemical environment of each carbon atom. bhu.ac.in In DL-Valine (1-¹³C), the signal corresponding to the C1 carbon will show characteristics indicative of the ¹³C isotope, confirming the site-specific labeling. springernature.comacs.org Two-dimensional NMR techniques can further elucidate the connectivity and confirm the structure. acs.org Isotope Ratio Monitoring by ¹³C NMR (irm-¹³C NMR) is a specialized technique that can determine position-specific isotope ratios with very high precision. acs.orgresearchgate.net
The combination of these analytical techniques provides a comprehensive quality assessment, ensuring the reliability of the labeled compound for its intended use as an internal standard or metabolic tracer. rsc.orgisolife.nlszabo-scandic.com
| Nuclear Magnetic Resonance (NMR) | Determination of Positional Enrichment | - Direct identification of the labeled carbon position (C1) nih.govspringernature.com - Confirmation of molecular structure and label integrity rsc.org |
Advanced Analytical Methodologies Leveraging Dl Valine 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a premier analytical technique for studying molecules labeled with stable isotopes like DL-Valine (1-13C). researchgate.net The ¹³C nucleus is NMR-active, and its enrichment in a substrate provides a distinct signal that can be used to probe cellular chemistry and metabolism. researchgate.net A key advantage of NMR in isotope tracing studies is its unique ability to determine the exact position of the isotopic label within a molecule, providing detailed insights into metabolic rearrangements. nih.govresearchgate.net
Carbon-13 NMR for Positional Isotopic Enrichment Determination
Carbon-13 NMR (¹³C-NMR) is an exceptionally potent method for determining the specific location and level of isotopic enrichment in metabolites derived from a ¹³C-labeled precursor. researchgate.net When DL-Valine (1-13C) is introduced into a biological system, the ¹³C atom at the C1 position can be tracked as it is incorporated into various downstream metabolites. ¹³C-NMR spectroscopy can distinguish this labeled carbon from the naturally abundant ¹²C atoms, providing direct, quantitative information about the positional isotopomer. nih.gov
The process involves acquiring ¹³C-NMR spectra of extracts from cells or tissues exposed to the labeled valine. The resulting spectra show signals corresponding to the ¹³C-labeled compounds. frontiersin.org The chemical shift of a given carbon nucleus is highly sensitive to its local chemical environment. Therefore, the appearance of a ¹³C signal at a specific chemical shift corresponding to a particular carbon position in a metabolite confirms the transfer of the label to that exact position. By comparing the intensity of the ¹³C-enriched signal to a known standard or to signals from unlabeled carbons, the degree of isotopic enrichment can be accurately quantified. This capability is crucial for metabolic flux analysis, where understanding the specific routes of carbon atom transitions is essential. researchgate.net
Multi-Dimensional NMR Techniques for Structural Elucidation of Metabolites and Macromolecules
Multi-dimensional NMR techniques are indispensable for resolving and identifying metabolites in complex biological mixtures and for determining the structures of large biomolecules. researchgate.net Techniques such as the two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly powerful. researchgate.net The HSQC experiment correlates the chemical shifts of protons directly bonded to ¹³C nuclei, spreading the NMR signals across two dimensions and significantly reducing spectral overlap. researchgate.netmdpi.com
In studies using DL-Valine (1-13C), its incorporation into various metabolites makes those molecules visible in a ¹H-¹³C HSQC spectrum. Each directly bonded ¹³C-¹H pair in a metabolite generates a unique cross-peak in the 2D spectrum. researchgate.net By comparing the coordinates (chemical shifts) of these experimental cross-peaks to reference databases like the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB), individual metabolites, including valine itself and its metabolic products, can be confidently identified. researchgate.netku.edu For macromolecules like proteins, three-dimensional (3D) experiments such as the HMBC-HMQC can be used to establish through-bond correlations between atoms, which is critical for linking different parts of a molecule, like the two prochiral methyl groups of valine, to aid in complete structural assignment. ucl.ac.uk
Specific Labeling Strategies for Protein NMR Studies (e.g., Methyl TROSY)
For studying the structure and dynamics of large proteins (>50 kDa), specific isotope labeling strategies are essential to simplify complex NMR spectra and overcome issues related to rapid signal decay. nih.govresearchgate.net A widely used approach involves the selective labeling of the methyl groups of Isoleucine, Leucine (B10760876), and Valine (ILV) in an otherwise deuterated protein. nih.govtandfonline.com This is often achieved by providing ¹³C-labeled biosynthetic precursors, such as α-ketoisovalerate, in the growth medium. researchgate.netrsc.org
This selective labeling, combined with the Methyl-Transverse Relaxation-Optimized Spectroscopy (TROSY) technique, dramatically enhances spectral resolution and sensitivity for large biomolecular systems. nih.govtandfonline.com The [¹³C,¹H]-methyl-TROSY experiment selects for slowly relaxing signals from the ¹³CH₃ groups, resulting in sharp, well-resolved peaks even for proteins of several hundred kilodaltons. researchgate.nettandfonline.com While α-ketoisovalerate labels both leucine and valine, more advanced strategies have been developed to achieve residue-specific labeling. For instance, by adding exogenous deuterated leucine (l-leucine-d10) to the growth medium along with a labeled precursor, the incorporation of the ¹³C label into leucine can be suppressed, resulting in a protein where only the valine methyl groups are stereospecifically labeled. nih.gov This significantly reduces spectral overlap, facilitating the detailed study of valine residues in very large protein assemblies. nih.gov
Mass Spectrometry (MS) Applications in Isotope Tracing
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for tracking the incorporation of stable isotopes like ¹³C into metabolites and macromolecules. researchgate.netresearchgate.net When DL-Valine (1-13C) is metabolized, the resulting products will have a mass that is one Dalton higher than their unlabeled counterparts for each incorporated ¹³C atom. MS can detect this mass shift, allowing for precise quantification of isotopic enrichment and the elucidation of metabolic pathways. ckisotopes.com
Isotope Ratio Mass Spectrometry (IRMS) for High Precision Enrichment Measurement
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. nih.gov The technique is most commonly coupled with gas chromatography and a combustion interface (GC-C-IRMS). nih.gov In this setup, complex mixtures from biological samples are first separated by the gas chromatograph. The separated compounds, such as amino acids, are then combusted at high temperature (e.g., 1000 °C) into simple gases like CO₂. ucdavis.edu This CO₂, which contains the carbon from the original analyte, is then introduced into the IRMS. The mass spectrometer precisely measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for the determination of ¹³C isotopic enrichment with extremely high precision, often better than 0.002 atom percent excess (APE). researchgate.netnih.gov
For amino acids like valine, a derivatization step is typically required to make them volatile for GC analysis. ucdavis.edu Various derivatization methods exist, and the choice can impact the analysis. researchgate.net A key advantage of IRMS is its ability to accurately measure very low levels of isotopic enrichment, making it suitable for tracer studies in nutrition and medicine where only small amounts of the labeled compound are administered. nih.govcambridge.org More recently, Liquid Chromatography-IRMS (LC-IRMS) has been developed, which allows for the analysis of underivatized amino acids and provides comparable precision to GC-C-IRMS, eliminating the need for the chemical derivatization step. nih.gov
| Parameter | GC-C-IRMS (derivatized Valine) | LC-IRMS (underivatized Valine) |
|---|---|---|
| Sample Preparation | Requires chemical derivatization (e.g., N(O, S)-ethoxycarbonyl ethyl ester) | No derivatization required |
| Calculated RMS of SD (0-1.0 MPE) | 0.38 per thousand | 0.46 per thousand |
| Calculated RMS of Accuracy (0-1.0 MPE) | 0.023 MPE | 0.005 MPE |
| Precision for low enrichment (SD at 0.002 APE) | 0.0004 APE | 0.0004 APE |
| Statistical Difference in Results | Not statistically different (p>0.05) |
Tandem Mass Spectrometry (MS/MS) for Metabolite Isotopic Profiling
Tandem Mass Spectrometry (MS/MS) is a powerful technique for identifying and quantifying metabolites in complex mixtures by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented, and the resulting product ions are detected. portlandpress.com This provides structural information that is highly specific to the metabolite. nih.gov
Hyphenated Techniques: GC-MS and LC-MS for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular reactions. The use of stable isotope tracers, such as DL-Valine (1-13C) or more commonly a 13C-labeled primary carbon source like glucose, is central to this approach, which is often referred to as 13C-MFA. mdpi.comcreative-proteomics.com By tracking the incorporation of the 13C label into metabolites, researchers can elucidate the activity of metabolic pathways. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier analytical platforms for measuring the 13C-labeling patterns in key metabolites, including amino acids like valine. mdpi.comcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for 13C-MFA, valued for its high sensitivity, precision, and the detailed structural information it provides through electron ionization (EI). creative-proteomics.comshimadzu.com In a typical 13C-MFA experiment, cells are cultured with a 13C-labeled substrate (e.g., [1-13C]glucose). shimadzu.com The label distributes throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. To analyze proteinogenic amino acids like valine, cell biomass is harvested, and the proteins are hydrolyzed to release the constituent amino acids. nih.gov
Because native amino acids are non-volatile, a crucial step for GC-MS analysis is derivatization. wvu.edu A common method involves using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (TBDMS), which converts the amino acids into volatile derivatives suitable for gas chromatography. nih.gov The derivatized amino acids are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer not only measures the amount of the amino acid but also quantifies the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of 13C atoms. plos.org Analysis of the fragmentation patterns of the derivatized valine provides positional information about the 13C label, which is critical for resolving fluxes through converging pathways. shimadzu.com For instance, the labeling pattern of valine, which derives its carbon backbone from pyruvate (B1213749), is instrumental in calculating the flux split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). shimadzu.comnih.gov
Key Features of GC-MS in Metabolic Flux Analysis
| Feature | Description | Research Findings |
|---|---|---|
| Derivatization | Required to make amino acids volatile. Common agents include TBDMS and N-methoxycarbonylmethyl ester (MCM). nih.govnih.gov | The MCM derivative of L-[1-13C]valine allows for rapid derivatization and easy GC separation from other branched-chain amino acids. nih.gov |
| Ionization | Typically Electron Ionization (EI), which creates information-rich fragment ions. shimadzu.com | Measuring fragment ions like [M-57]+ and [M-85]+ from tBDMS-derivatized amino acids improves the precision of flux estimations. shimadzu.com |
| Application | Widely used for flux quantification in bacteria, yeast, and mammalian cells. creative-proteomics.comcreative-proteomics.com | In Corynebacterium glutamicum, 13C-MFA revealed a significant increase in PPP flux in strains engineered for L-valine production. nih.gov |
| Data Analysis | Mass Isotopomer Distributions (MIDs) of amino acid fragments are used in computational models to estimate intracellular fluxes. nih.govplos.org | Software like INCA and WuFlux-Ms Tool are used to correct raw MS data and perform flux calculations based on the labeling patterns of amino acids including valine. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a complementary and sometimes preferred technique for 13C-MFA. A major advantage of LC-MS is its ability to analyze a wide range of compounds, including non-volatile and thermally labile metabolites, often without the need for derivatization. nih.gov This simplifies sample preparation and allows for the direct measurement of intracellular free amino acids and other central metabolites. semanticscholar.org
In LC-MS-based MFA, metabolites are typically separated using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) and ionized using soft ionization techniques like electrospray ionization (ESI). This minimizes fragmentation, preserving the molecular ion and making it easier to determine the MID. nih.gov LC-tandem mass spectrometry (LC-MS/MS) can be used for targeted, highly sensitive quantification of the labeling patterns of specific metabolites. This is particularly valuable for studies where protein synthesis is low, such as in stationary-phase or resting cells, making the analysis of proteinogenic amino acids impractical. nih.gov In such cases, analyzing the 13C enrichment in the free intracellular valine pool provides the necessary data for flux determination. nih.gov
Comparison of Hyphenated Techniques for 13C-MFA
| Aspect | GC-MS | LC-MS |
|---|---|---|
| Sample Preparation | Requires derivatization for amino acids. wvu.edu | Often requires no derivatization, allowing direct analysis of free metabolite pools. nih.gov |
| Separation | Excellent separation for volatile compounds. creative-proteomics.com | Versatile separation for a broad range of polar and non-polar compounds. ethz.ch |
| Ionization | "Hard" ionization (EI) provides rich fragmentation data. shimadzu.com | "Soft" ionization (ESI) preserves the molecular ion, simplifying MID analysis. nih.gov |
| Primary Application | Analysis of 13C-labeling in proteinogenic amino acids. semanticscholar.org | Analysis of 13C-labeling in free intracellular metabolites, suitable for non-growing cells. nih.gov |
| Sensitivity | High sensitivity and robustness. creative-proteomics.com | High sensitivity, especially with targeted MS/MS methods. nih.gov |
Chromatographic Methods for Isotopic Fraction Separation and Purification
The accuracy of isotopic analysis relies heavily on the purity of the analyzed compound. Therefore, robust chromatographic methods are essential for isolating DL-Valine (1-13C) and other labeled amino acids from complex biological matrices and unreacted precursors. ethz.chacs.org The goal is to obtain a purified fraction of the target analyte, free from interfering substances that could compromise the mass spectrometry results.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a widely used technique for purifying amino acids. It separates molecules based on their net surface charge, which is dependent on the pH of the mobile phase. Cation-exchange chromatography is particularly effective for purifying amino acids from protein hydrolysates. acs.org In this method, the hydrolyzed sample is loaded onto the column at a low pH, where the amino acids carry a net positive charge and bind to the negatively charged resin. By subsequently increasing the pH or the salt concentration of the mobile phase, the bound amino acids can be selectively eluted. This method is effective for separating the entire amino acid fraction from other organic matter, which is a critical clean-up step before further analysis or more specific separation. acs.org
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase liquid chromatography separates molecules based on their hydrophobicity. It is a high-resolution technique commonly employed for the fine separation of individual amino acids. ethz.ch For instance, a preparative scale C18 column can achieve baseline separation of valine from other hydrophobic amino acids such as phenylalanine, isoleucine, and leucine. ethz.ch The mobile phase typically consists of an aqueous component (often with an acid like trifluoroacetic acid) and an organic solvent like acetonitrile. By running a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. ethz.ch Often, a multi-step purification protocol is employed, combining different chromatographic modes (e.g., IEC followed by RPLC) to achieve the high degree of purity required for compound-specific isotope analysis. ethz.ch
Overview of Chromatographic Purification Methods
| Chromatographic Method | Separation Principle | Application for Valine Purification |
|---|---|---|
| Cation-Exchange Chromatography | Net positive charge | Group separation of amino acids from complex mixtures like protein or sediment hydrolysates. acs.org |
| Reversed-Phase Chromatography (RPLC) | Hydrophobicity | High-resolution separation of valine from other structurally similar amino acids (e.g., leucine, isoleucine). ethz.ch |
| Mixed-Mode Chromatography | Combination of ion-exchange and reversed-phase properties | Used for the final purification of individual amino acids, including valine, to ensure they are ready for isotopic analysis. ethz.ch |
Applications in Mechanistic and Pathway Elucidation Studies with Dl Valine 1 13c
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nsf.gov The introduction of a 13C-labeled substrate like DL-Valine (1-13C) allows researchers to trace the flow of carbon atoms through the metabolic network. nsf.gov By analyzing the distribution of the 13C label in various downstream metabolites, a detailed map of cellular metabolic activity can be constructed.
Quantitative Tracing of Carbon Flux in Cellular and Microbial Systems
The use of 13C-labeled substrates is fundamental to MFA, enabling the quantification of reaction rates within living cells. nsf.gov DL-Valine (1-13C) acts as a tracer, and by monitoring its incorporation and the resulting labeling patterns in proteinogenic amino acids and other metabolites, researchers can calculate the carbon flux through central metabolic pathways. researchgate.netosti.gov This approach is crucial for identifying metabolic bottlenecks, understanding cellular physiology, and guiding metabolic engineering efforts in microbial systems. researchgate.netmdpi.com For instance, in studies of microbial cell factories, 13C-labeling experiments can track the fate of each carbon substrate, revealing which are the primary contributors to product synthesis. researchgate.net
Analysis of Intermediary Metabolism in Model Organisms
DL-Valine (1-13C) has been instrumental in dissecting intermediary metabolism in a variety of model organisms, including bacterial cultures, isolated cells, and animal models. In studies involving animal models like mice, custom diets containing 13C-labeled valine have been used to label and distinguish between short-term (dietary) and long-term (protein turnover) sources of plasma branched-chain amino acids (BCAAs). ckisotopes.com This methodology allows for an in-depth analysis of whole-body metabolism and the metabolic interplay between different tissues. ckisotopes.com
In cellular studies, such as those with cultured astrocytes, 13C-labeled substrates are used to estimate intracellular fluxes. For example, after introducing [1-13C]glucose, the labeling patterns of downstream metabolites, including amino acids derived from valine catabolism, are analyzed over time. frontiersin.org This provides quantitative data on pathways like the tricarboxylic acid (TCA) cycle and anaplerotic reactions. frontiersin.orgnih.gov Similarly, in studies on Mycobacterium tuberculosis-infected alveolar epithelial cells, isotopic tracing with 13C-glucose revealed the pathogen's reliance on host-derived metabolic precursors, including essential amino acids like valine. biorxiv.orgbiorxiv.org
| Model System | Key Finding with 13C-Valine or Related Tracers |
| Mice | Distinguished between short-term dietary and long-term protein turnover pools of BCAAs. ckisotopes.com |
| Cultured Astrocytes | Quantified fluxes through the TCA cycle and anaplerotic pathways. frontiersin.org |
| M. tuberculosis-infected cells | Demonstrated pathogen dependence on host-derived valine. biorxiv.orgbiorxiv.org |
Isotopically Non-Stationary Flux Analysis Methodologies
Traditional MFA often assumes that the system is at both metabolic and isotopic steady state. However, for many biological systems, especially in animal cell cultures and some industrial bioprocesses, reaching isotopic steady state can be slow or impractical. nih.govresearchgate.net Isotopically non-stationary MFA (INST-MFA) addresses this limitation by analyzing the transient labeling patterns of intracellular metabolites before isotopic equilibrium is reached. nih.govresearchgate.netnih.gov
This technique involves introducing a 13C tracer, such as a precursor to labeled valine, and sampling at multiple time points during the transient phase. researchgate.netnih.gov By fitting the time-course of mass isotopomer distributions to a computational model, INST-MFA can provide precise flux estimations in systems that are not at isotopic steady state. nih.govnih.gov This approach has proven particularly valuable for studying the metabolism of organisms with slow growth rates or complex nutrient requirements. mdpi.com
Elucidation of Biosynthetic Pathways
The specific labeling of DL-Valine (1-13C) makes it an excellent tool for tracing the incorporation of its carbon skeleton into a variety of complex biomolecules. This allows for the detailed elucidation of biosynthetic pathways, confirming precursors and mapping the sequence of enzymatic reactions.
Tracing Precursor Incorporation into Complex Biomolecules
Feeding studies with isotopically labeled precursors are a classic and effective method for identifying the building blocks of natural products. DL-Valine (1-13C) can be used to trace the origin of specific carbon atoms in the final structure of complex molecules like antibiotics. For example, early studies using 14C-labeled valine demonstrated that L-valine is a direct precursor to the C5 fragments of both penicillin N and cephalosporin (B10832234) C in Cephalosporium species. nih.gov The labeling of these antibiotics occurred rapidly after the uptake of L-[14C]valine, consistent with it being a direct precursor. nih.gov Similar principles apply to 13C-labeling studies, which offer the advantage of providing more detailed positional information through techniques like NMR spectroscopy.
In the biosynthesis of alkamides in Acmella radicans, feeding experiments with labeled L-valine provided evidence for its role as a biosynthetic precursor. researchgate.net Likewise, in the study of pantothenate biosynthesis in plants, labeled L-valine was shown to be incorporated into key intermediates like α-ketoisovalerate and ketopantoate.
| Complex Biomolecule | Precursor Role of Valine | Organism |
| Penicillin N | Direct precursor of the C5 fragment. nih.gov | Cephalosporium sp. |
| Cephalosporin C | Direct precursor of the C5 fragment. nih.gov | Cephalosporium sp. |
| Alkamides | Biosynthetic precursor. researchgate.net | Acmella radicans |
| Pantothenate | Precursor to intermediates α-ketoisovalerate and ketopantoate. | Plants |
Investigation of Branched-Chain Amino Acid Metabolic Pathways
DL-Valine (1-13C) is intrinsically linked to the study of branched-chain amino acid (BCAA) metabolism, as valine itself is one of the three BCAAs, alongside leucine (B10760876) and isoleucine. cocukmetabolizma.com These amino acids share the initial enzymatic steps in their catabolic pathways. cocukmetabolizma.com Isotopic tracers are essential for investigating the intricate regulation and interplay within these pathways.
In human astrocytes, incubation with [U-13C]valine has been used to demonstrate their capability to oxidatively metabolize the carbon skeleton of BCAAs, contributing to the synthesis of glutamine. frontiersin.org Studies in various organisms have utilized labeled BCAAs to understand their catabolism, which ultimately yields intermediates like acetyl-CoA and succinyl-CoA that enter the TCA cycle. frontiersin.orgahajournals.org The irreversible oxidative decarboxylation of the branched-chain α-keto acids, derived from the transamination of BCAAs, is a key regulatory step in this process. cocukmetabolizma.com By tracing the fate of the 13C label from valine, researchers can quantify the flux through these catabolic routes and understand their contribution to cellular energy and biosynthesis.
Protein Turnover Dynamics
Protein turnover, the continuous and balanced process of protein synthesis and degradation, is fundamental to cellular health, adaptation, and function. thermofisher.com The rate of turnover varies significantly among different proteins and tissues, reflecting their specific physiological roles. nih.gov Dysregulation of protein turnover is implicated in numerous diseases, making its study crucial for understanding pathogenesis and developing therapeutic interventions. DL-Valine (1-13C) is a valuable tool for dissecting these dynamics, allowing for the precise measurement of the rates at which proteins are synthesized and broken down.
Methodologies for Measuring Protein Synthesis and Degradation Rates (in vitro, cell culture, animal models)
The measurement of protein synthesis and degradation rates using DL-Valine (1-13C) relies on the principle of isotope tracing. When introduced into a biological system, the ¹³C-labeled L-valine from the racemic mixture is incorporated into newly synthesized proteins. By measuring the rate of this incorporation over time, the fractional synthesis rate (FSR) of proteins can be determined. nih.gov Concurrently, the dilution of the isotopic label in the free amino acid pool provides information about the rate of protein degradation, which releases unlabeled amino acids. cuny.edu
Several established methodologies are employed across different experimental systems:
In Vitro Studies: In cell-free systems, such as rabbit reticulocyte lysates, the incorporation of L-[¹³C]-valine into nascent polypeptide chains can be directly measured. This approach is useful for studying the fundamental mechanics of the translational machinery without the complexities of cellular transport and metabolism.
Cell Culture Models: In cultured cells, DL-Valine (1-13C) is added to the growth medium. At specific time points, cells are harvested, and proteins are isolated. The enrichment of ¹³C in the protein-bound valine is quantified using mass spectrometry (MS). This allows for the calculation of protein synthesis rates in response to various stimuli, such as growth factors, nutrients, or drugs. For instance, studies in Pseudomonas saccharophila have utilized DL-valine to investigate how exogenous amino acids affect net protein synthesis and turnover, demonstrating that increasing concentrations of valine can paradoxically decrease net protein synthesis while stimulating protein turnover. asm.org
Animal Models: In animal studies, DL-Valine (1-13C) can be administered through various routes, including intravenous infusion or as part of the diet. Two primary methods are the constant infusion and the flooding dose techniques. nih.govcambridge.org
Constant Infusion: This method involves a continuous intravenous infusion of the labeled amino acid to achieve a steady-state enrichment in the plasma and tissue free amino acid pools. nih.govnih.gov The rate of incorporation of L-[1-¹³C]-valine into tissue proteins (e.g., muscle) is then measured from biopsies taken at different time points. nih.gov
Flooding Dose: This technique involves administering a large bolus of the labeled amino acid, along with a high concentration of the unlabeled form. nih.gov This large dose is intended to rapidly equilibrate the isotopic enrichment of the free amino acid pools in the plasma and tissues, simplifying the calculation of protein synthesis rates. nih.gov Studies have used a flooding dose of valine to measure protein synthesis in various tissues, including colorectal carcinoma in human patients. nih.gov
The fractional synthesis rate (FSR) is a common metric derived from these experiments, calculated using the formula:
FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
Where:
E_p is the enrichment of ¹³C-valine in the protein pool.
E_precursor is the enrichment of ¹³C-valine in the precursor pool (e.g., plasma or tissue free amino acids).
t is the duration of the labeling period in hours.
The data below illustrates typical FSR values obtained in different tissues using ¹³C-labeled amino acids.
| Tissue | Experimental Model | Tracer Method | Fractional Synthesis Rate (%/day) |
| Healthy Colon | Human | Flooding Dose with ¹³C-Valine | 10.9 ± 8.1 |
| Colorectal Tumour | Human | Flooding Dose with ¹³C-Valine | 13.4 ± 6.9 |
| Skeletal Muscle | Human | Constant Infusion of L-[1-¹³C]valine | 1.03 ± 0.05 |
| Liver | Rat | Flooding Dose | ~42 |
This table presents representative data compiled from various studies to illustrate the application of the methodologies. Actual values can vary based on experimental conditions. nih.govuni-hannover.de
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Approaches for Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. thermofisher.comisotope.comckgas.com The core principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid. ckgas.com
DL-Valine (1-13C) can be utilized in SILAC experiments, where the "heavy" medium would contain this labeled amino acid. As only the L-isomer is incorporated during protein synthesis, the proteome of the "heavy"-labeled cells will contain L-Valine (1-13C). After a sufficient number of cell divisions to ensure near-complete incorporation, the proteomes of the two cell populations can be mixed, typically at a 1:1 ratio. The combined protein sample is then subjected to standard proteomic analysis, involving protein extraction, digestion (e.g., with trypsin), and analysis by liquid chromatography-mass spectrometry (LC-MS).
In the mass spectrometer, every valine-containing peptide will appear as a pair of peaks separated by a specific mass difference corresponding to the number of ¹³C-labeled valine residues. For DL-Valine (1-13C), each incorporated L-valine will result in a mass shift of +1 Da. The ratio of the intensities of the heavy and light peptide peaks provides an accurate measure of the relative abundance of that protein between the two samples.
A variation of this method, known as pulsed SILAC (pSILAC), is particularly useful for studying protein turnover. nih.govresearchgate.net In a pSILAC experiment, cells are switched from a light to a heavy medium, and the rate of incorporation of the heavy amino acid into the proteome is monitored over time. This allows for the determination of protein-specific synthesis and degradation rates on a global scale.
The following table shows a conceptual example of quantitative data obtained from a SILAC experiment designed to identify changes in protein expression in response to a drug treatment.
| Protein Name | Gene Name | Peptide Sequence | Light Peak Area | Heavy Peak Area | H/L Ratio | Regulation |
| Casein Kinase II | CSNK2A1 | VLPQVEGVPDSYFR | 1.2 x 10⁶ | 2.5 x 10⁵ | 0.21 | Down-regulated |
| Heat Shock Protein 90 | HSP90AA1 | IGQFGVGFYSAYLVAEK | 8.5 x 10⁵ | 8.7 x 10⁵ | 1.02 | Unchanged |
| Pyruvate (B1213749) Kinase | PKM | VNVGIEGGRIDIK | 4.3 x 10⁵ | 1.3 x 10⁶ | 3.02 | Up-regulated |
This is a representative data table illustrating the principles of SILAC. "Light" represents the control state and "Heavy" represents the drug-treated state.
Stable Isotope Probing (SIP) in Environmental Microbiology Research
Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to metabolic function within complex environmental samples. epa.govnih.govd-nb.info The fundamental principle of SIP is to introduce a substrate labeled with a heavy stable isotope, such as ¹³C or ¹⁵N, into an environmental sample (e.g., soil, water, or a microbial community from a host gut) and to trace the incorporation of the isotope into the biomass of microorganisms that actively metabolize the substrate. frontiersin.org
DL-Valine (1-13C) can serve as a labeled substrate in SIP studies to identify microorganisms capable of utilizing valine as a carbon and/or nitrogen source. When a microbial community is incubated with DL-Valine (1-13C), the microorganisms that can transport and metabolize this amino acid will incorporate the ¹³C into their cellular components, such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs). epa.gov
The key step in SIP is the separation of the labeled ("heavy") biomolecules from the unlabeled ("light") ones. nih.gov For nucleic acid-based SIP, total DNA or RNA is extracted from the community and subjected to density gradient ultracentrifugation. The heavier nucleic acids containing ¹³C will form a distinct band in the gradient, which can be physically separated from the lighter, unlabeled nucleic acids. The ¹³C-enriched DNA or RNA fraction is then analyzed using molecular techniques, such as 16S rRNA gene sequencing, to identify the specific microbial taxa that consumed the DL-Valine (1-13C).
This approach provides definitive evidence of a metabolic link between a specific substrate and particular members of a microbial community under in situ-like conditions. nih.gov It allows researchers to ask fundamental questions in microbial ecology, such as "Who is doing what, and where?"
The following table provides a hypothetical example of results from a DNA-SIP experiment where a soil microbial community was incubated with DL-Valine (1-13C) to identify valine-degrading bacteria.
| Bacterial Taxon (Genus) | Relative Abundance in Unlabeled DNA Fraction (%) | Relative Abundance in ¹³C-Labeled DNA Fraction (%) | Interpretation |
| Pseudomonas | 5.2 | 35.8 | Actively incorporated carbon from valine |
| Bacillus | 8.1 | 28.4 | Actively incorporated carbon from valine |
| Rhodococcus | 3.5 | 15.1 | Actively incorporated carbon from valine |
| Arthrobacter | 10.3 | 2.5 | Did not significantly utilize valine |
| Streptomyces | 7.9 | 1.8 | Did not significantly utilize valine |
This is a representative data table illustrating the principles of a DNA-SIP experiment. The enrichment of specific taxa in the ¹³C-labeled fraction indicates their role in metabolizing the provided substrate.
Investigation of Isotopic Effects and Reaction Mechanisms Using Dl Valine 1 13c
Principles and Experimental Measurement of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This phenomenon arises from the mass-dependent differences in the vibrational frequencies of chemical bonds. princeton.edu Bonds to heavier isotopes have lower zero-point vibrational energies, requiring more energy to reach the transition state, which typically results in a slower reaction rate. princeton.eduresearchgate.net The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kL) to the heavy isotopologue (kH), provides valuable information about the rate-determining step of a reaction. wikipedia.org
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. core.ac.uk For carbon-13, primary KIEs are generally small, typically in the range of 1.01 to 1.05, because the relative mass change between 12C and 13C is only about 8%. wikipedia.orgcore.ac.uk Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, and these effects are usually even smaller. princeton.edu
Experimental measurement of KIEs can be performed through several methods:
Direct Comparison of Rate Constants: This involves independently measuring the reaction rates of the unlabeled and isotopically labeled substrates under identical conditions. wikipedia.org However, this method can be limited by the precision of the rate constant measurements and the difficulty of exactly replicating reaction conditions. wikipedia.org
Competition Experiments: A more precise method involves reacting a mixture of the labeled and unlabeled substrates and measuring the isotopic composition of the product or the remaining starting material at a specific reaction conversion. core.ac.ukillinois.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR has become a powerful tool for measuring KIEs at natural abundance, eliminating the need for synthesizing isotopically enriched compounds. illinois.eduepfl.ch Techniques like 13C NMR and 2D [13C,1H]-HSQC can provide position-specific KIEs from a single experiment. illinois.eduacs.org More advanced methods, such as those using polarization transfer, can significantly enhance sensitivity and reduce the amount of material and time required for measurements. nih.govharvard.edu
Isotope Ratio Mass Spectrometry (IRMS): This high-precision technique is used to determine the ratio of isotopes in a sample, often by converting the sample into a small molecule like CO2 for analysis. illinois.edu
Table 1: Comparison of Experimental Methods for Measuring Kinetic Isotope Effects
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Direct Rate Comparison | Independent measurement of reaction rates for light and heavy isotopologues. | Conceptually straightforward. | Prone to experimental errors; requires precise control of conditions. wikipedia.org |
| Competition Experiments | Reaction of a mixture of isotopologues and analysis of isotopic ratios in products or reactants. | High precision; cancels out many systematic errors. core.ac.ukillinois.edu | Requires accurate methods for isotopic analysis. |
| NMR Spectroscopy | Measures changes in isotopic composition at natural abundance or with labeled compounds. illinois.eduepfl.ch | Provides site-specific KIEs; non-destructive. illinois.eduacs.org | Can require high concentrations or long acquisition times; sensitivity can be an issue. epfl.chharvard.edu |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios in bulk samples. illinois.edu | Extremely sensitive and precise. | Destructive; typically provides whole-molecule isotope ratios, not site-specific ones without degradation. illinois.edu |
Application of DL-Valine (1-13C) in Enzymatic Reaction Mechanism Studies
DL-Valine (1-13C) is particularly useful for studying the mechanisms of enzymes that act on valine, such as those involved in its biosynthesis, degradation, and incorporation into larger molecules. ias.ac.innih.govpnas.org By placing the 13C label at the carboxyl carbon (C-1), researchers can probe reactions where this part of the molecule undergoes a chemical transformation, such as decarboxylation or peptide bond formation.
A key application is in determining the rate-limiting step of an enzymatic reaction. For instance, in a decarboxylation reaction, a significant primary 13C KIE at the C-1 position would indicate that the cleavage of the C-C bond is part of the rate-determining step. elsevier.com Conversely, the absence of a significant KIE would suggest that this step is not rate-limiting.
Studies on amino acid metabolism have utilized 13C-labeled valine to trace its metabolic fate and quantify fluxes through various pathways. nih.gov For example, in studies of valine catabolism, the rate of 13CO2 expiration from subjects infused with L-[1-13C]valine provides a direct measure of the rate of valine oxidation. nih.gov This allows for the calculation of valine transamination and deamination rates, providing a detailed picture of its metabolic regulation. nih.gov
In the context of protein synthesis, the incorporation of labeled valine can be tracked to understand the kinetics and mechanisms of ribosomal protein synthesis and the enzymes involved, such as aminoacyl-tRNA synthetases. pnas.org The KIE for the formation of the valyl-adenylate intermediate and its subsequent transfer to tRNA can provide insights into the transition state of these crucial steps. pnas.org
Table 2: Research Findings from Studies Using 13C-Labeled Valine
| Enzyme/Process | Research Focus | Key Finding | Implication |
|---|---|---|---|
| Valine Decarboxylase | Elucidation of the decarboxylation mechanism. | A significant 13C KIE at the C-1 position. | C-C bond cleavage is the rate-limiting step. elsevier.com |
| Valine Catabolism in Humans | Quantifying metabolic fluxes. | Measurement of 13CO2 from L-[1-13C]valine allowed calculation of oxidation, transamination, and deamination rates. nih.gov | Provided a detailed understanding of the regulation of valine metabolism. nih.gov |
| Aminoacyl-tRNA Synthetase | Mechanism of amino acid activation and transfer to RNA. | The enzyme catalyzes both the formation of an adenyl-amino acid and its transfer to RNA. pnas.org | A single enzyme is responsible for both steps in charging tRNA with its specific amino acid. pnas.org |
| Penicillin Biosynthesis | Incorporation of valine into the penicillin structure. | Studies with (2S,3S)-valine-4-13C helped elucidate the stereochemistry of the biosynthetic pathway. acs.org | Confirmed the retention of stereochemistry during the ring formation in penicillin. acs.org |
Theoretical and Experimental Aspects of Isotopic Fractionation in Biological Systems
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. pageplace.de In biological systems, this fractionation arises from both equilibrium and kinetic isotope effects. researchgate.net The distribution of isotopes in biological molecules is non-random and can provide a wealth of information about metabolic pathways and the environmental conditions under which an organism lived. pageplace.de
Theoretically, the distribution of isotopes is governed by the thermodynamic free energy of the system, with heavier isotopes favoring the more stable, lower-energy state. researchgate.net This leads to what is known as thermodynamically ordered distribution of isotopes within and between molecules. pageplace.de For example, in metabolic pathways, the isotopic composition of products can be predicted based on the fractionation associated with each enzymatic step. chemrxiv.org
Experimentally, the study of isotopic fractionation in biological systems involves measuring the stable isotope ratios (e.g., 13C/12C) in various biological materials. researchgate.net This has broad applications, from understanding photosynthetic pathways (C3 vs. C4 plants show different 13C fractionation) to reconstructing ancient diets and environments. pageplace.denih.gov
The fractionation of carbon isotopes during amino acid biosynthesis leads to distinct isotopic signatures. For instance, the carbon atoms in valine derived from pyruvate (B1213749) will have an isotopic composition that reflects the fractionation occurring during the enzymatic reactions of its synthesis pathway. ias.ac.in These position-specific isotope ratios can be determined using techniques like 13C NMR. nih.gov Such analyses can reveal which enzymatic steps are the major sites of isotopic fractionation and can even distinguish between different metabolic pathways leading to the same product. nih.gov
Table 3: Factors Influencing Isotopic Fractionation in Biological Systems
| Factor | Description | Example |
|---|---|---|
| Kinetic Isotope Effects | Differences in reaction rates for light and heavy isotopes. researchgate.net | The discrimination against 13C by the enzyme RuBisCO during photosynthesis is a major source of carbon isotope fractionation in plants. researchgate.net |
| Equilibrium Isotope Effects | Partitioning of isotopes between molecules at equilibrium to minimize free energy. researchgate.net | The exchange of carbon isotopes between dissolved CO2 and bicarbonate in aquatic systems. researchgate.net |
| Metabolic Pathway | The sequence of enzymatic reactions can lead to a characteristic isotopic pattern in the final product. nih.gov | The different fermentation pathways for glucose result in distinct isotopic signatures in the produced ethanol. nih.gov |
| Environmental Conditions | Factors like temperature, pH, and substrate availability can influence the degree of isotopic fractionation. researchgate.net | The availability of CO2 affects the carbon isotope fractionation in phytoplankton. researchgate.net |
| Diffusion | The diffusion of molecules can cause isotopic fractionation, as lighter molecules tend to diffuse faster. | The diffusion of CO2 through stomata into a leaf. nih.gov |
Computational and Modeling Approaches in Isotopic Tracer Studies of Dl Valine 1 13c
Metabolic Network Reconstruction and Flux Estimation Algorithms
A foundational element of ¹³C metabolic flux analysis (¹³C-MFA) is the construction of a metabolic network model. d-nb.infofrontiersin.org This model represents the biochemical reactions within a cell and their stoichiometry, defining the possible pathways for carbon atoms from a tracer like DL-Valine (1-13C) to travel. frontiersin.org The process of creating these models, known as metabolic network reconstruction, involves gathering information from genomic, transcriptomic, biochemical, and physiological data. nih.gov The goal is to create a comprehensive and accurate representation of an organism's metabolism. nih.govnih.gov Several tools and methodologies have been developed to automate and streamline this reconstruction process for various organisms, from microbial species to human cells. nih.govoup.com
Once a network model is established, flux estimation algorithms are employed to calculate the rates of the reactions within the network. These algorithms aim to find a set of fluxes that best explain the experimentally measured labeling patterns of metabolites, such as amino acids derived from DL-Valine (1-13C). plos.orgmdpi.com
Two primary approaches to flux estimation exist:
Optimization Approach: This is the more common method, which formulates the problem as a non-linear optimization task. It iteratively adjusts candidate flux distributions to minimize the difference between the simulated and measured labeling patterns.
Direct Approach: This method seeks to avoid the complexities of non-linear optimization by augmenting linear balance constraints with linear constraints derived from the labeling data.
Software packages like Metran and 13CFLUX2 implement these algorithms, allowing researchers to estimate fluxes and their statistical confidence intervals. researchgate.netsci-hub.se The choice of algorithm and software can depend on the complexity of the metabolic network and the specific research question. osti.gov For instance, isotopically nonstationary ¹³C MFA (INST-MFA) is a specialized technique applicable to systems at a metabolic steady state but sampled before reaching an isotopic steady state, which is particularly useful for analyzing dynamic systems. researchgate.net
Table 1: Key Components of Metabolic Network Reconstruction and Flux Estimation
| Component | Description | Relevance to DL-Valine (1-13C) Studies |
| Metabolic Network Model | A curated representation of all relevant biochemical reactions and their stoichiometry within a cell or organism. nih.govnih.gov | Provides the framework for tracing the ¹³C label from valine through interconnected metabolic pathways. |
| Flux Estimation Algorithms | Computational methods used to calculate the rates (fluxes) of metabolic reactions based on experimental data. mdpi.com | Quantifies how DL-Valine (1-13C) is metabolized and distributed throughout the central carbon metabolism. |
| Isotopic Tracer Data | Experimentally measured labeling patterns (mass isotopomer distributions) of metabolites after introducing a labeled substrate. plos.org | The primary input for flux estimation algorithms, reflecting the pathway activities involving the ¹³C from valine. |
| Extracellular Rate Measurements | Measured rates of substrate uptake and product secretion by the cells. nih.gov | Constrain the overall metabolic model and improve the accuracy of flux estimations. |
In Silico Simulation of Isotopic Labeling Patterns for Predictive Analysis
A powerful feature of computational modeling in ¹³C-MFA is the ability to perform in silico (computer-based) simulations of isotopic labeling patterns. researchgate.net This predictive analysis is crucial for the optimal design of tracer experiments before they are conducted in the laboratory. researchgate.net By simulating the expected labeling of metabolites like valine under different experimental conditions and with various tracers, researchers can identify the most informative experimental setup to answer their specific biological questions. nih.gov
For example, simulations can help determine the ideal ¹³C-labeled substrate or combination of substrates to achieve the best resolution for specific pathways. osti.gov Studies have shown that using parallel labeling experiments with different tracers, such as [1-¹³C]glucose and [U-¹³C]glutamine, can provide complementary information and enhance the precision of flux analysis. d-nb.info Computational tools can simulate the outcomes of such parallel experiments, allowing for a more comprehensive and robust experimental design. d-nb.info
The process involves:
Defining a metabolic network model.
Proposing a set of hypothetical fluxes.
Simulating the resulting mass isotopomer distributions for key metabolites, including those derived from valine.
These simulations can reveal potential bottlenecks or areas of the metabolic network where flux resolution might be poor with a given tracer, guiding the selection of more appropriate labeled substrates. nih.gov This predictive capability saves time and resources by ensuring that the experimental data generated will be of high quality and sufficient to accurately determine the fluxes of interest. researchgate.net
Table 2: Applications of In Silico Simulation in DL-Valine (1-13C) Tracer Studies
| Application | Description | Example |
| Optimal Experimental Design | Predicting the most informative tracer and experimental conditions to maximize the precision of flux estimations. researchgate.net | Simulating whether using [1-¹³C]glucose or a mixture of labeled glucoses will provide better resolution for the pathways involved in valine biosynthesis. nih.gov |
| Hypothesis Testing | Evaluating the potential impact of genetic or environmental perturbations on metabolic fluxes before performing the experiment. pnas.org | Simulating the effect of a gene knockout on the flux distribution through the valine synthesis pathway. pnas.org |
| Troubleshooting and Validation | Comparing simulated labeling patterns with experimental data to identify inconsistencies in the metabolic model or experimental measurements. sci-hub.se | If the measured labeling of valine does not match simulations, it may indicate an unknown metabolic pathway or an error in the assumed network. |
Data Integration and Statistical Analysis for 13C Tracer Experiments
The final and critical step in ¹³C-MFA is the integration of all available data and the rigorous statistical analysis of the results. This involves combining the experimentally measured mass isotopomer distributions of metabolites derived from DL-Valine (1-13C) with other quantitative data, such as extracellular substrate uptake and product secretion rates. sci-hub.senih.gov
The core of the data integration process is to find the flux distribution that minimizes the deviation between the model-predicted labeling patterns and the experimentally measured ones. This is typically achieved by minimizing a variance-weighted sum of squared residuals. nih.gov
Comprehensive statistical analysis is then performed to:
Assess the Goodness of Fit: This determines how well the estimated fluxes and the metabolic model explain the experimental data. Statistical tests, such as the chi-squared test, are used for this purpose. sci-hub.se
Calculate Confidence Intervals: It is crucial to determine the precision of the estimated fluxes. This is done by calculating confidence intervals (e.g., 95% confidence intervals), which provide a range within which the true flux value is likely to lie. sci-hub.senih.gov
Recent advancements in ¹³C-MFA protocols emphasize the importance of integrating data from parallel labeling experiments. d-nb.infosci-hub.se For example, growing microbes in parallel cultures with different ¹³C-labeled glucose tracers and then measuring the labeling of protein-bound amino acids (like valine), glycogen, and RNA can significantly improve the accuracy and resolution of the determined fluxes. sci-hub.se Software tools are now equipped to handle the complexity of integrating these multiple datasets into a single, comprehensive flux model. d-nb.info
Furthermore, the integration of metabolomics data with other "omics" data, such as transcriptomics and proteomics, offers a more holistic understanding of cellular regulation. osti.govethz.ch For instance, observing a change in flux through the valine synthesis pathway can be correlated with changes in the expression levels of the genes encoding the enzymes in that pathway. pnas.org
Compound Names Mentioned:
DL-Valine (1-13C)
Glucose
[1-¹³C]glucose
[U-¹³C]glutamine
Valine
Glycogen
RNA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
